molecular formula C10H12BrNO2 B1521754 2-Aminomethyl-3-(2-bromophenyl)propionic acid CAS No. 910443-85-5

2-Aminomethyl-3-(2-bromophenyl)propionic acid

Cat. No.: B1521754
CAS No.: 910443-85-5
M. Wt: 258.11 g/mol
InChI Key: NZFMYDNPOGZVOM-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(2-bromophenyl)propionic acid is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of propionic acid, featuring an aminomethyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-Aminomethyl-3-(2-bromophenyl)propionic acid typically begins with commercially available starting materials such as 2-bromobenzaldehyde and glycine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Aminomethyl-3-(2-bromophenyl)propionic acid can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, depending on the reducing agents used.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted phenylpropionic acids.

Scientific Research Applications

Chemistry

In chemistry, 2-Aminomethyl-3-(2-bromophenyl)propionic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural amino acids makes it a valuable tool for probing protein functions and interactions.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and polymers. Its reactivity and functional groups make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which 2-Aminomethyl-3-(2-bromophenyl)propionic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethyl-3-(4-bromophenyl)propionic acid: Similar in structure but with the bromine atom at the para position.

    2-Aminomethyl-3-(2-chlorophenyl)propionic acid: Contains a chlorine atom instead of bromine.

    2-Aminomethyl-3-(2-fluorophenyl)propionic acid: Features a fluorine atom in place of bromine.

Uniqueness

2-Aminomethyl-3-(2-bromophenyl)propionic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(aminomethyl)-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFMYDNPOGZVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674214
Record name 2-(Aminomethyl)-3-(2-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-85-5
Record name 2-(Aminomethyl)-3-(2-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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